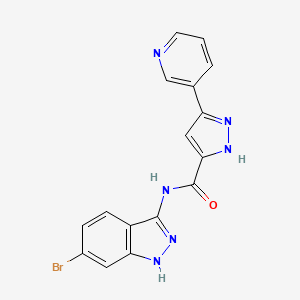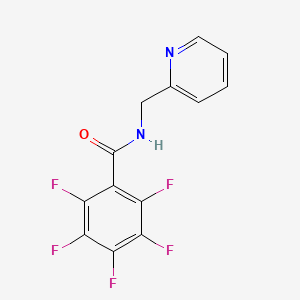
N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclohexanecarboxamide is an organic compound characterized by a thiophene ring substituted with cyano and methyl groups, and a cyclohexanecarboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclohexanecarboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Substitution Reactions: The cyano and methyl groups are introduced via substitution reactions. For instance, the cyano group can be added using a cyanation reaction with a suitable reagent like sodium cyanide.
Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the substituted thiophene with cyclohexanecarboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can participate in various substitution reactions, especially at the positions adjacent to the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclohexanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of thiophene derivatives with biological macromolecules. It may serve as a probe in biochemical assays or as a lead compound in drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups that allow for further modifications.
作用機序
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclohexanecarboxamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The cyano group can form hydrogen bonds, while the thiophene ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclopentanecarboxamide: Similar structure but with a cyclopentane ring instead of cyclohexane.
N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide: Contains a benzamide group instead of cyclohexanecarboxamide.
Uniqueness
N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclohexanecarboxamide is unique due to the combination of its thiophene ring with cyano and methyl substitutions, and the cyclohexanecarboxamide moiety. This specific arrangement of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C14H18N2OS |
|---|---|
分子量 |
262.37 g/mol |
IUPAC名 |
N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C14H18N2OS/c1-9-10(2)18-14(12(9)8-15)16-13(17)11-6-4-3-5-7-11/h11H,3-7H2,1-2H3,(H,16,17) |
InChIキー |
KNFWMBGVJBDGSE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2CCCCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B10978531.png)
![N-(2-methoxyethyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10978539.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B10978540.png)

![2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-N-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B10978553.png)
![N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B10978556.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)acetamide](/img/structure/B10978569.png)

![3,3'-sulfanediylbis{N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]propanamide}](/img/structure/B10978587.png)
![3-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10978589.png)
![3-(Piperidin-1-ylcarbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10978596.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B10978623.png)